molecular formula C18H23N3O3S2 B3304894 N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 921926-61-6

N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B3304894
CAS No.: 921926-61-6
M. Wt: 393.5 g/mol
InChI Key: SEOUDDZSEBAREC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the reaction of cyclohexylamine with a thiazole derivative under controlled conditions. One common method includes the use of benzothiazole disulfide and cyclohexylamine in the presence of an inorganic or organic alkaline catalyst. The reaction is carried out without the need for an oxidant, and the catalyst can be reused multiple times .

Industrial Production Methods

For industrial production, the method described above is scaled up, ensuring high yield and purity. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-13-7-9-16(10-8-13)26(23,24)21-18-20-15(12-25-18)11-17(22)19-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOUDDZSEBAREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
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Reactant of Route 6
N-cyclohexyl-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

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